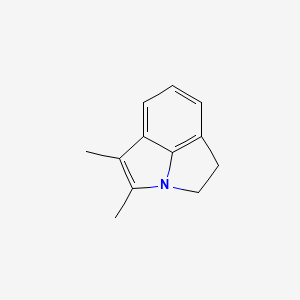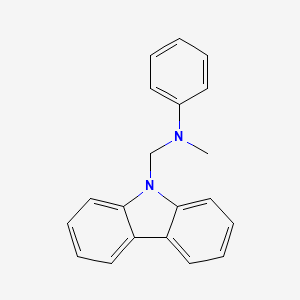![molecular formula C11H10BrN3O2 B14161233 Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester CAS No. 3994-25-0](/img/structure/B14161233.png)
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is a chemical compound with the molecular formula C11H10BrN3O2. This compound contains a variety of functional groups, including an ester, a nitrile, and a hydrazone, making it a versatile molecule in organic synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the hydrazone to a hydrazine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-fluorophenyl)hydrazono]cyano-, ethyl ester
- Acetic acid, [(4-methylphenyl)hydrazono]cyano-, ethyl ester
Uniqueness
Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
3994-25-0 |
|---|---|
Fórmula molecular |
C11H10BrN3O2 |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
Clave InChI |
MIIDWYHCQGZJDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



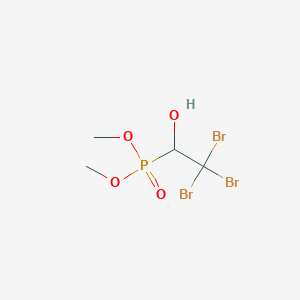



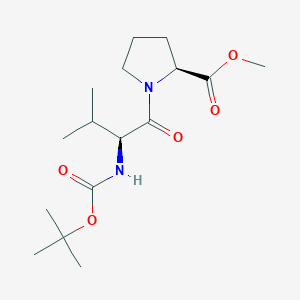
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
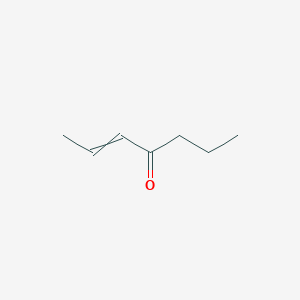

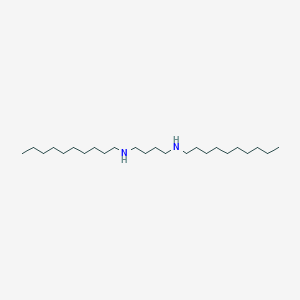

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
